molecular formula C22H24N2O5 B6423201 4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 381194-31-6

4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B6423201
CAS No.: 381194-31-6
M. Wt: 396.4 g/mol
InChI Key: SCPDOKPHDWAKEY-UHFFFAOYSA-N
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Description

4-(Furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one is a structurally complex pyrrol-2-one derivative characterized by:

  • Core structure: A 1H-pyrrol-2(5H)-one scaffold with hydroxyl and ketone functionalities at positions 3 and 2, respectively.
  • Substituents: A furan-2-carbonyl group at position 4, introducing aromatic and electron-rich properties.

This compound belongs to a broader class of bioactive pyrrol-2-ones, which are frequently explored for their pharmacological properties, including anticancer, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(17-8-4-13-29-17)18-19(16-6-2-1-3-7-16)24(22(27)21(18)26)10-5-9-23-11-14-28-15-12-23/h1-4,6-8,13,19,26H,5,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPDOKPHDWAKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials often include furan-2-carboxylic acid, phenylhydrazine, and morpholine. The reaction conditions may involve:

    Condensation reactions: Combining furan-2-carboxylic acid with phenylhydrazine under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrrole ring.

    Substitution reactions: Introducing the morpholinopropyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.

    Temperature control: Maintaining optimal temperatures to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The furan and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential drug candidate for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to active sites: Inhibiting or activating enzyme activity.

    Modulate signaling pathways: Affecting cellular processes.

Comparison with Similar Compounds

4-(4-Fluorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one

  • Key difference : Replaces the furan-2-carbonyl group with a 4-fluorobenzoyl moiety.
  • Increased steric bulk compared to the furan ring.
  • Synthesis : Prepared via similar routes involving chalcone precursors and isocyanates .

4-(4-Chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one

  • Key difference : Substitutes the furan-2-carbonyl group with a 4-chlorobenzoyl substituent.
  • Impact: Higher lipophilicity (Cl > F) may improve membrane permeability. Potential for halogen bonding in molecular interactions.
  • Molecular weight : 440.924 g/mol (vs. 437.45 g/mol for the furan analogue) .

Analogues with Varied N-Substituents

1-Cyclohexyl-5-hydroxy-3-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2(5H)-one (28)

  • Key difference: Replaces the 3-morpholinopropyl chain with a cyclohexyl group.
  • Impact: Reduced solubility due to the nonpolar cyclohexyl group. Biological activity: Exhibits antiestrogenic effects (IC₅₀ = 1.2 μM in MCF-7 cells) .
  • Synthesis yield : 39% under microwave irradiation .

1-Benzyl-5-hydroxy-3-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2(5H)-one (35)

  • Key difference: Uses a benzyl group instead of morpholinopropyl.
  • Biological activity: Moderate antiestrogenic activity (IC₅₀ = 5.8 μM) .

Analogues with Heterocyclic Modifications

4-(Furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

  • Key difference : Incorporates a 4-hydroxy-3-methoxyphenyl group at position 3.
  • Molecular weight: 505.079 g/mol (higher than the target compound) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Acyl Group N-Substituent Molecular Weight (g/mol) Key Biological Activity
Target Compound Furan-2-carbonyl 3-Morpholinopropyl 437.45 Not reported
4-(4-Fluorobenzoyl) analogue 4-Fluorobenzoyl 3-Morpholinopropyl 455.47 Not reported
1-Cyclohexyl analogue (28) 4-Methoxyphenyl Cyclohexyl 393.48 Antiestrogenic (IC₅₀ = 1.2 μM)
1-Benzyl-5-nitro analogue (35) 4-Nitrophenyl Benzyl 420.43 Antiestrogenic (IC₅₀ = 5.8 μM)

Research Findings and Implications

  • Morpholinopropyl chain: This substituent’s tertiary amine and ether functionalities likely enhance solubility and bioavailability compared to simpler alkyl or aryl groups .
  • Gaps in data : While antiestrogenic activities are reported for analogues , the target compound’s specific pharmacological profile remains unstudied.

Biological Activity

4-(Furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activity based on available research findings.

Structural Characteristics

The compound has a molecular formula of C21H23N3O5C_{21}H_{23}N_{3}O_{5} and a molecular weight of 397.42 g/mol. Its structure includes several functional groups such as a furan carbonyl, hydroxyl, and morpholinopropyl moieties, contributing to its reactivity and interaction with biological targets.

Property Details
Molecular Formula C21H23N3O5
Molecular Weight 397.42 g/mol
CAS Number Not specified

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Condensation Reactions : Combining furan-2-carboxylic acid with phenylhydrazine under acidic or basic conditions to form an intermediate.
  • Cyclization : The intermediate undergoes cyclization to form the pyrrole ring.
  • Substitution Reactions : Introducing the morpholinopropyl group through nucleophilic substitution.

These reactions require optimization for yield and purity, often utilizing purification techniques like recrystallization or chromatography.

Biological Activity

Research indicates that derivatives of pyrrole compounds exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of hydroxyl and carbonyl groups can modulate inflammatory pathways, potentially reducing inflammation in biological systems.

Comparative Biological Activity

A comparative analysis with similar compounds highlights the unique biological profiles associated with different structural features:

Compound Type Structural Features Biological Activity
Pyrrole DerivativesContains pyrrole ringAntimicrobial, anticancer
Furan-based CompoundsIncorporates furan ringsAntifungal, anti-inflammatory
Morpholine DerivativesContains morpholine ringsAntimicrobial, analgesic

The mechanism of action for this compound likely involves:

  • Binding to Active Sites : The compound may inhibit or activate enzyme activity by binding to their active sites.
  • Modulation of Signaling Pathways : It could influence various cellular processes by modulating signaling pathways associated with inflammation and cancer progression .

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